N-(1-{[1,1'-BIPHENYL]-4-YL}ETHYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE
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Overview
Description
N-(1-{[1,1’-BIPHENYL]-4-YL}ETHYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features a biphenyl group, a nitrobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[1,1’-BIPHENYL]-4-YL}ETHYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the biphenyl intermediate. Common synthetic methods include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate in a solvent like tetrahydrofuran (THF) and water.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[1,1’-BIPHENYL]-4-YL}ETHYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, and solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
Scientific Research Applications
N-(1-{[1,1’-BIPHENYL]-4-YL}ETHYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-{[1,1’-BIPHENYL]-4-YL}ETHYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Nitrobiphenyl: Contains a nitro group on the biphenyl structure, used in similar synthetic applications.
Sulfanilamide: A sulfonamide compound with antimicrobial properties, structurally related to the sulfonamide group in the target compound.
Uniqueness
N-(1-{[1,1’-BIPHENYL]-4-YL}ETHYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE is unique due to its combination of biphenyl, nitrobenzene, and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-methyl-3-nitro-N-[1-(4-phenylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-8-13-20(14-21(15)23(24)25)28(26,27)22-16(2)17-9-11-19(12-10-17)18-6-4-3-5-7-18/h3-14,16,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHABBXRPWCSIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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